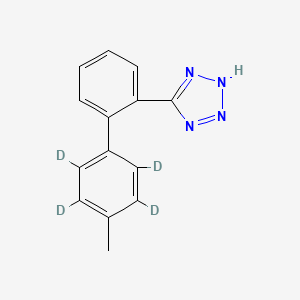
5-(4'-Methyl-2-biphenyl)tetrazole-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4’-Methyl-2-biphenyl)tetrazole-d4 is a deuterated compound used primarily in scientific research. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms. The deuterium labeling (d4) makes it particularly useful in various analytical and research applications, especially in the field of proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4’-Methyl-2-biphenyl)tetrazole-d4 typically involves the reaction of trityl chloride with 2-(tetrazol-5-yl)-4’-methyl-1,1’-biphenyl. The process begins by dissolving the starting compound in acetone and adding an aqueous sodium hydroxide solution. The mixture is stirred at 40°C for an hour, followed by the dropwise addition of triphenylmethyl chloride in acetone .
Industrial Production Methods
While specific industrial production methods for 5-(4’-Methyl-2-biphenyl)tetrazole-d4 are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
5-(4’-Methyl-2-biphenyl)tetrazole-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents.
Substitution: The tetrazole ring allows for substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents such as amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted tetrazole compounds .
Aplicaciones Científicas De Investigación
5-(4’-Methyl-2-biphenyl)tetrazole-d4 has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(4’-Methyl-2-biphenyl)tetrazole-d4 involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and protein function, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
5-(4’-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole: Another tetrazole derivative used in similar research applications.
N-(Triphenylmethyl)-5-(4’-Methylbiphenyl-2-yl)tetrazole: Known for its use in organic electronics and hybrid nanomaterials.
Uniqueness
5-(4’-Methyl-2-biphenyl)tetrazole-d4 is unique due to its deuterium labeling, which enhances its stability and makes it particularly useful in isotopic labeling studies. This feature distinguishes it from other similar compounds and broadens its range of applications in scientific research .
Propiedades
Fórmula molecular |
C14H12N4 |
|---|---|
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
5-[2-(2,3,5,6-tetradeuterio-4-methylphenyl)phenyl]-2H-tetrazole |
InChI |
InChI=1S/C14H12N4/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14-15-17-18-16-14/h2-9H,1H3,(H,15,16,17,18)/i6D,7D,8D,9D |
Clave InChI |
VWOJMXKARYCRCC-YKVCKAMESA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C2=CC=CC=C2C3=NNN=N3)[2H] |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















